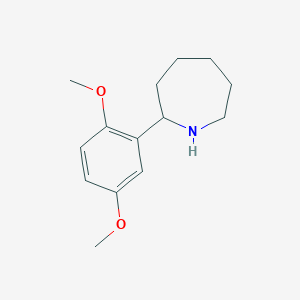

2-(2,5-Dimethoxyphenyl)azepane

Description

Significance of Azepane Ring Systems in Medicinal Chemistry

The azepane ring, a seven-membered heterocyclic system containing one nitrogen atom, is a significant structural motif in medicinal chemistry. researchgate.netontosight.ai It is considered a "privileged" scaffold, as its derivatives have been shown to possess a wide array of pharmacological properties. nih.gov The azepane motif is found among the top 100 most frequently used ring systems in the development of small-molecule drugs. researchgate.net To date, more than 20 drugs containing the azepane ring have received FDA approval for treating a variety of diseases. nih.gov

The three-dimensional flexibility of the seven-membered ring allows for a broad exploration of chemical space, which is a desirable characteristic for medicinal chemists seeking to optimize interactions with biological targets. manchester.ac.uk In contrast to the more common five- and six-membered nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638), the azepane scaffold offers unique conformational possibilities, which can lead to novel structure-activity relationships (SAR). manchester.ac.uk

Research has demonstrated that compounds incorporating the azepane ring exhibit a diverse range of biological activities. nih.gov These activities are crucial for developing new therapeutic agents. nih.gov A summary of these activities is presented in the table below.

| Biological Activity | Therapeutic Area |

| Anti-cancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-tubercular | Infectious Diseases |

| Anti-Alzheimer's disease | Neurology |

| Anticonvulsant | Neurology |

| Histamine H₃ Receptor Inhibition | Neurology, Inflammation |

| α-Glucosidase Inhibition | Endocrinology (Diabetes) |

This table summarizes the diverse pharmacological activities associated with azepane-containing compounds as identified in medicinal chemistry research. researchgate.netnih.gov

Role of the 2,5-Dimethoxyphenyl Moiety in Bioactive Scaffolds

The 2,5-dimethoxyphenyl group is a specific arrangement of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups at positions 2 and 5. This moiety is incorporated into various molecular scaffolds to modulate their biological effects. The presence and positioning of the electron-donating methoxy groups can significantly influence a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. rsc.org

For instance, the dimethoxy-phenyl moiety has been noted to increase lipid solubility, a property that can facilitate the permeability of a molecule across biological membranes. In studies of anticancer agents, the inclusion of a dimethoxyphenyl group has been linked to potent activity. Research on Bcl-2 inhibitors revealed that a 2,4-dimethoxyphenyl substitution resulted in the most potent compound in the series, highlighting the favorable contribution of the dimethoxy substitution pattern. nih.gov Similarly, in a different series of potential anticancer compounds, a derivative containing a 3,4-dimethoxyphenyl group was identified as the most active, with researchers inferring that the electron-donating nature of the methoxy groups played a crucial role in its bioactivity. rsc.org These findings underscore the strategic importance of the dimethoxyphenyl moiety in designing bioactive molecules.

Overview of Academic Research Trajectories for Azepane-Containing Compounds

Academic and industrial research into azepane-containing compounds follows several key trajectories, primarily focused on synthetic innovation and therapeutic application.

A major area of research is the development of novel and efficient synthetic methods for constructing the azepane ring. researchgate.net Traditional methods often involve ring-closing or ring-expansion reactions. researchgate.netresearchgate.netbenthamdirect.com More recent and advanced strategies include photochemical dearomative skeletal editing, which allows for the transformation of six-membered benzenoid frameworks into seven-membered ring systems. manchester.ac.uk The development of these synthetic pathways is critical for generating diverse libraries of azepane derivatives for pharmacological screening. manchester.ac.uk

Another significant research trajectory is the exploration of the therapeutic potential of azepane derivatives across various disease areas. nih.gov A substantial body of research focuses on their application in treating central nervous system (CNS) disorders, such as anxiety, pain, convulsions, and Alzheimer's disease. tandfonline.com The investigation of azepane-based compounds as anticancer, antimicrobial, and anti-inflammatory agents also represents a vibrant field of study. researchgate.netnih.gov This research often involves detailed structure-activity relationship (SAR) and computational molecular docking studies to understand how structural modifications impact biological activity and to guide the design of more potent and selective drug candidates. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-11-7-8-14(17-2)12(10-11)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXBJXFKIIDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Azepane and Analogues

Established Synthetic Routes for Azepane Ring Construction

The formation of the azepane scaffold is a cornerstone of synthetic efforts, with several reliable methods being widely employed. researchgate.net These can be broadly categorized into ring-closing reactions, ring-expansion strategies, and multicomponent approaches.

Ring-Closing Reactions for Azepane Formation

Ring-closing metathesis (RCM) stands out as a powerful tool for the formation of the azepane ring. This reaction typically involves an acyclic precursor containing two terminal alkenes, which, in the presence of a suitable catalyst (often ruthenium-based), cyclize to form the seven-membered ring. Subsequent reduction of the resulting double bond yields the saturated azepane. manchester.ac.uk Another significant ring-closing strategy is intramolecular amination. This can involve the cyclization of a linear amino-aldehyde or amino-ketone, often through reductive amination conditions. nih.gov A notable example includes the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel method for azepine ring closure. chem-soc.si

Ring-Expansion Strategies to Access Azepane Scaffolds

Ring-expansion reactions offer an alternative and often stereoselective route to azepanes from smaller, more readily available cyclic precursors like piperidines and pyrrolidines. rsc.orgrsc.org One such method involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, converts a six-membered benzene (B151609) framework into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. manchester.ac.uknih.gov This strategy allows for the translation of substitution patterns from the starting nitroarene to the final azepane product. manchester.ac.uk

Another approach is the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines, catalyzed by palladium. This method provides direct and stereoselective access to azepane and azocane (B75157) systems. rsc.org The reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines can also lead to ring-expanded products. rsc.org Furthermore, cascade reactions involving cyclization followed by in situ ring expansion of linear olefinic aziridines have been developed to synthesize azepanes. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Nitroarenes | Blue light, Hydrogenolysis | Polysubstituted Azepanes | manchester.ac.uknih.gov |

| 2-Alkenyl Piperidines | Palladium Catalyst | Azepanes | rsc.org |

| N-Boc-1,2,3,4-tetrahydropyridines | Dihalocarbene | Ring-Expanded Products | rsc.org |

| Linear Olefinic Aziridines | Cascade Reaction | Azepanes | rsc.org |

Multicomponent and Domino Approaches to N-Heterocycles

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for the synthesis of complex molecules like azepanes from simple starting materials in a single pot. researchgate.netcsic.esresearchgate.net These reactions are characterized by their high atom and step economy. acs.org For instance, a domino multicomponent 1,3-dipolar cycloaddition strategy has been employed to synthesize dispiropyrrolidine tethered N-styrylpiperidone hybrid heterocycles. mdpi.com Another example is the phosphine-promoted [4 + 3] annulation of allenoates with aziridines, which provides access to tetrahydroazepines. rsc.org While not directly yielding 2-(2,5-dimethoxyphenyl)azepane, these methods showcase the power of multicomponent strategies in constructing diverse N-heterocyclic scaffolds that could be adapted for its synthesis.

Stereoselective Synthesis of Azepane Derivatives

Controlling the stereochemistry of the azepane ring is crucial, and several methods have been developed to achieve this. The piperidine (B6355638) ring expansion strategy, for example, can proceed with high stereoselectivity, yielding diastereomerically pure azepane derivatives. rsc.orgrsc.org The stereochemistry of the final product is often dictated by the stereochemistry of the starting piperidine.

Another approach involves the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of spirocyclic derivatives of functionalized 2,3,4,7-tetrahydro-1H-azepines has been achieved from commercially available reagents. mathnet.ru Furthermore, a one-pot photoenzymatic synthesis has been reported for N-Boc-4-amino/hydroxy-azepane, achieving high enantiomeric excess through a combination of photochemical oxyfunctionalization and stereoselective enzymatic transamination or carbonyl reduction. acs.org The osmium-catalyzed tethered aminohydroxylation of allylic alcohols has also been utilized for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov

Integration of the 2,5-Dimethoxyphenyl Moiety into Azepane Frameworks

The specific introduction of the 2,5-dimethoxyphenyl group onto the azepane ring is a key step in the synthesis of the target compound. One common strategy involves the coupling of a pre-formed azepane derivative with a suitable 2,5-dimethoxyphenyl precursor. This can be achieved through reactions like reductive amination of 2,5-dimethoxyacetophenone with an azepane derivative.

Alternatively, the 2,5-dimethoxyphenyl moiety can be incorporated into the acyclic precursor before the ring-closing step. For example, in a ring-closing metathesis approach, one of the terminal alkenes could be attached to a 2,5-dimethoxyphenyl group. Fischer indole (B1671886) cyclization of a (3,4-dimethoxyphenyl)hydrazine (B1633565) derivative represents a method to build an indole structure which can be a precursor to more complex systems. nih.gov While this example details a 3,4-dimethoxy substitution, the principle can be applied to the 2,5-dimethoxy isomer.

Development of Novel Synthetic Transformations for Azepane-Based Analogues

The field of azepane synthesis is continually evolving with the development of new and innovative methods. Tandem C-H functionalization and ring expansion have been reported as an alternative to the Wagner-Meerwein rearrangement for preparing azepine derivatives. beilstein-journals.org The development of cascade ring expansion reactions provides efficient routes to medium-sized rings and macrocycles, including azepanes, from linear starting materials. rsc.org Furthermore, a novel methodology for synthesizing tetrahydroazepines based on an aza-Prins cyclization combined with a Peterson-type elimination has been developed. researchgate.net These emerging strategies offer new avenues for the synthesis of functionalized azepanes with diverse substitution patterns.

| Reaction Type | Description | Reference |

| Tandem C-H Functionalization/Ring Expansion | Alternative to Wagner-Meerwein rearrangement for azepine synthesis. | beilstein-journals.org |

| Cascade Ring Expansion | Efficient formation of medium-sized rings from linear precursors. | rsc.org |

| Aza-Prins Cyclization/Peterson Elimination | Novel route to tetrahydroazepines. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 2 2,5 Dimethoxyphenyl Azepane

Ligand-Receptor Docking and Binding Mode Prediction

Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. galaxyproject.orgresearchgate.net This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. schrodinger.com For 2-(2,5-Dimethoxyphenyl)azepane, docking studies are essential for hypothesizing its binding mode at potential targets, such as serotonin (B10506) receptors, which are known to bind ligands with similar dimethoxyphenyl-phenethylamine scaffolds. nih.gov

Detailed research findings from studies on analogous compounds, such as 2,5-dimethoxyphenylpiperidines, provide a framework for predicting the binding of this compound. nih.gov These studies suggest that the dimethoxy-substituted phenyl ring engages in crucial hydrophobic and aromatic (π-π) stacking interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp) within the receptor's binding pocket. researchgate.net The protonated nitrogen of the azepane ring is predicted to form a key ionic bond or salt bridge with a conserved aspartate (Asp) residue, a common anchoring point for monoaminergic ligands. researchgate.net The specific orientation of the methoxy (B1213986) groups is critical; the oxygen atoms can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

The flexibility of the seven-membered azepane ring allows it to adopt various conformations to achieve an optimal fit within the binding site. Docking protocols that account for receptor flexibility, such as induced-fit docking (IFD), are particularly valuable as they can model the conformational changes the protein might undergo to accommodate the ligand, providing a more accurate prediction of the binding mode. schrodinger.comnih.gov

Table 1: Predicted Ligand-Receptor Interactions for this compound

| Ligand Moiety | Receptor Residue (Example) | Type of Interaction | Significance |

| Azepane Nitrogen (protonated) | Aspartate (Asp) | Ionic Bond / Salt Bridge | Primary anchor point for the ligand in the binding pocket. |

| Dimethoxyphenyl Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking / Hydrophobic | Orients the ligand and contributes to binding affinity. |

| Methoxy Groups (-OCH₃) | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) | Provides additional stabilization and specificity. |

| Azepane Ring (Aliphatic) | Leucine (Leu), Valine (Val) | van der Waals / Hydrophobic | Contributes to the overall fit and binding energy. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of a molecule. researchgate.net These methods provide valuable data on molecular geometry, charge distribution, and orbital energies. nih.govmdpi.com For this compound, these calculations can predict its chemical behavior and intrinsic properties.

The distribution of electron density is visualized using a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the methoxy groups, indicating their role as hydrogen bond acceptors and sites susceptible to electrophilic attack. nih.gov The area around the azepane nitrogen's lone pair (or its proton in a bound state) would show a positive potential (blue), highlighting its role as a hydrogen bond donor or in forming ionic interactions. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an index of chemical stability; a larger gap suggests higher stability and lower reactivity. lew.ro Quantum calculations for similar aromatic compounds reveal how substituents influence these orbital energies. copernicus.org The electron-donating methoxy groups on the phenyl ring would be expected to raise the HOMO energy of this compound, influencing its interaction with electron-deficient sites in a receptor.

Table 2: Typical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability, influenced by methoxy groups. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability, localized on the aromatic ring. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Correlates with chemical stability and low intrinsic reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Reflects the overall polarity of the molecule, affecting solubility and membrane permeability. |

| Mulliken Atomic Charges | Negative on Oxygen, Positive on Nitrogen (protonated) | Predicts sites for electrostatic interactions and hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis and Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, capturing its conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govmdpi.com These simulations solve Newton's equations of motion for every atom in the system, generating a trajectory of atomic positions and velocities.

For this compound, a key area of investigation is the conformational landscape of the seven-membered azepane ring. Unlike the more rigid six-membered piperidine (B6355638) ring, the azepane ring is highly flexible and can exist in several low-energy conformations, such as boat and twist-chair forms. researchgate.net MD simulations can map the energy barriers between these conformers and determine their relative populations at physiological temperatures. This conformational flexibility can be crucial for its biological activity, allowing the molecule to adapt its shape to fit optimally into a receptor's binding site—an example of conformational selection. nih.gov

When this compound is simulated within a receptor binding pocket (as identified by docking), MD simulations can assess the stability of the predicted binding pose. By monitoring key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the initial docked pose is stable or if the ligand shifts to a different, more favorable orientation over time. Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds and salt bridges, providing a more realistic and dynamic picture of the ligand-receptor complex.

Table 3: Conformational Preferences of the Azepane Ring from MD Simulations

| Conformation | Relative Energy | Key Structural Feature | Implication for Binding |

| Twist-Chair | Low | Minimizes steric clashes and ring strain. | Often the most populated and energetically favorable state. |

| Boat | Low to Moderate | Another stable conformation for seven-membered rings. researchgate.net | Can be adopted to fit specific binding pocket topographies. |

| Chair | High | Generally less stable due to torsional strain. | Less likely to be the dominant conformation in solution or when bound. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjddtonline.info These models use calculated molecular descriptors—numerical representations of a molecule's physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds. nih.gov Cheminformatics involves the storage, retrieval, and analysis of this chemical information. nih.gov

For this compound, cheminformatics tools can compute a wide range of molecular descriptors. These descriptors form the basis of its potential inclusion in QSAR models. For example, Lipinski's "Rule of Five" provides a general guideline for drug-likeness, and the properties of this compound can be evaluated against these criteria. nih.gov

A QSAR model developed for a series of related serotonin receptor ligands could be used to predict the activity of this compound. nih.gov Key descriptors in such models often include hydrophobicity (logP), molecular weight, polar surface area (PSA), and counts of hydrogen bond donors and acceptors. nih.gov By inputting the calculated descriptors for this compound into a validated QSAR model, a prediction of its binding affinity or functional potency can be obtained, guiding its prioritization for synthesis and experimental testing. cresset-group.com

Table 4: Key Cheminformatics Descriptors for this compound

| Descriptor | Computed Value | Source | Significance in QSAR Models |

| Molecular Weight | 235.32 g/mol | nih.gov | Influences absorption and distribution. |

| XLogP3-AA | 2.5 | nih.gov | A measure of lipophilicity, critical for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | nih.gov | Represents the ability to donate a hydrogen bond (from the N-H group). |

| Hydrogen Bond Acceptor Count | 3 | nih.gov | Represents the ability to accept hydrogen bonds (from the two oxygens and one nitrogen). |

| Rotatable Bond Count | 3 | nih.gov | An indicator of molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 30.5 Ų | Calculated | Correlates with transport properties and bioavailability. |

Preclinical Metabolic and Pharmacokinetic Investigations of 2 2,5 Dimethoxyphenyl Azepane

In Vitro Metabolic Stability and Metabolite Identification (e.g., Hepatocyte Models)

No publicly available studies were identified that have assessed the in vitro metabolic stability of 2-(2,5-Dimethoxyphenyl)azepane using hepatocyte models or other relevant systems. Such studies would typically involve incubating the compound with liver cells from various species to determine its rate of metabolism and to identify the resulting metabolites. The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these assays, providing an initial estimate of how quickly the compound might be cleared by the liver in vivo. However, no such data has been published for this compound.

Elucidation of Predicted Metabolic Pathways and Biotransformation

There is no published research detailing the metabolic pathways and biotransformation of this compound. Generally, the metabolism of a compound can proceed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For a molecule with the structure of this compound, potential metabolic routes could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic or azepane rings, and subsequent conjugation with glucuronic acid or sulfate. However, without experimental data from in vitro or in vivo studies, these pathways remain purely hypothetical for this specific compound.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion)

No in vivo pharmacokinetic studies for this compound in any animal models have been reported in the public domain. Such studies are crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile within a living organism. Key parameters that would be determined include bioavailability, volume of distribution, clearance, and elimination half-life. The routes and rates of excretion would also be characterized. The absence of this data means that the behavior of this compound in a biological system is currently unknown.

Interspecies Metabolic Comparisons and Translational Considerations

Given the lack of metabolic data for this compound in any species, no interspecies metabolic comparisons can be made. Comparing metabolic profiles across different preclinical species (e.g., rat, mouse, dog, monkey) and humans is a critical step in drug development. This comparison helps to ensure that the animal models used for toxicology testing are relevant to humans, meaning they produce a similar pattern of metabolites. Without this information for this compound, the translatability of any potential preclinical findings to humans cannot be assessed.

Analytical Methodologies in 2 2,5 Dimethoxyphenyl Azepane Research

Chromatographic Method Development for Compound Analysis and Impurity Profiling

The development of robust chromatographic methods is fundamental for the separation, identification, and quantification of 2-(2,5-Dimethoxyphenyl)azepane and its associated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC methods are widely employed for the analysis of non-volatile and thermally labile compounds like this compound. The development of these methods involves optimizing various parameters to achieve adequate separation and resolution.

Column: Reversed-phase columns, such as C18 and C8, are commonly used. These columns have a non-polar stationary phase, which is effective for retaining and separating moderately polar compounds like this compound from its impurities.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex impurity profiles.

Detection: Ultraviolet (UV) detection is the most common method, with the wavelength set at the maximum absorbance of the compound. Diode-array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may sometimes be necessary to increase its volatility and thermal stability.

Column: Capillary columns with various stationary phases, such as those based on polysiloxanes (e.g., DB-5, HP-5), are selected based on the polarity of the analytes.

Carrier Gas: Inert gases like helium or nitrogen are used as the carrier gas.

Detection: Flame Ionization Detection (FID) is a common detector due to its high sensitivity for organic compounds. Mass Spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for the definitive identification of impurities by providing molecular weight and fragmentation information.

Impurity Profiling: The goal of impurity profiling is to identify and quantify all potential impurities in the drug substance. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. The developed chromatographic methods must be validated according to regulatory guidelines to ensure they are accurate, precise, linear, and robust.

Below is an interactive data table summarizing typical chromatographic conditions:

Table 1: Typical Chromatographic Conditions for this compound Analysis| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 280 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Temperature | Ambient | Temperature programmed (e.g., 100°C to 280°C) |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for structural elucidation. ¹H NMR provides information about the number of different types of protons and their neighboring environments. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers valuable information about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for aromatic rings, ether linkages, and C-N bonds can be observed in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis by HPLC-UV.

Purity Assessment: The purity of a sample can be assessed by the absence of extraneous signals in NMR spectra and the presence of a single, sharp peak in chromatographic analyses. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.

Below is an interactive data table of expected spectroscopic data:

Table 2: Expected Spectroscopic Data for this compound| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) protons, and azepane ring protons. |

| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, and aliphatic carbons of the azepane ring. |

| MS (EI) | Molecular ion peak and characteristic fragment ions. |

| IR (KBr) | Absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds. |

Development of Methods for Metabolite Detection and Quantification

Understanding the metabolic fate of this compound is essential. This requires the development of sensitive and selective analytical methods for the detection and quantification of its metabolites in biological matrices such as plasma, urine, and tissue homogenates.

Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is crucial to extract the metabolites and remove interfering substances. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed.

Analytical Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for metabolite analysis. Its high sensitivity and selectivity allow for the detection and quantification of metabolites at very low concentrations.

Metabolite Identification: Putative metabolites are often first identified using high-resolution LC-MS to determine their accurate mass and elemental composition. The fragmentation patterns obtained from MS/MS experiments are then compared with those of the parent compound to elucidate the structure of the metabolites. The synthesis of suspected metabolite standards is often necessary for definitive identification and quantification.

Quantification: For quantitative analysis, a stable isotope-labeled internal standard is often used to correct for matrix effects and variations in extraction recovery and instrument response. A calibration curve is constructed by analyzing samples with known concentrations of the metabolite.

Common metabolic pathways for compounds containing methoxy groups include O-demethylation. Therefore, potential metabolites of this compound could include hydroxylated and demethylated species.

Below is an interactive data table summarizing a typical analytical method for metabolite quantification:

Table 3: Typical LC-MS/MS Method for Metabolite Quantification| Parameter | Description |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Chemical Biology Applications and Scaffold Design Utilizing the Azepane Core

2-(2,5-Dimethoxyphenyl)azepane as a Molecular Scaffold for Probe and Drug Discovery

A molecular scaffold is a core chemical structure upon which a variety of substituents can be attached to create a library of related compounds. The compound this compound represents a promising scaffold for drug discovery and chemical probe development by combining two key structural features: the azepane ring and the 2,5-dimethoxyphenyl group.

The azepane core provides a three-dimensional structure that can effectively present attached functional groups for interaction with biological targets. vulcanchem.com Its saturated, flexible, chair-like conformation allows it to engage with binding sites, while the nitrogen atom serves as a convenient handle for chemical modification. researchgate.netvulcanchem.com The utility of the azepane scaffold is evident in the number of bioactive molecules and approved drugs that contain this ring system. nih.gov Recent explorations into novel cis- and trans-fused azepanes have uncovered potent inhibitors of monoamine transporters, highlighting the continued potential for discovering new neuropsychiatric agents based on this framework. nih.govacs.org

The 2,5-dimethoxyphenyl moiety is a well-known pharmacophore, particularly in the realm of neuroscience. Related structures, such as the 2,5-dimethoxyphenethylamines (commonly known as the 2C-x series), are potent agonists at serotonin (B10506) 5-HT2A receptors. nih.gov The strategic placement of substituents on this phenyl ring can significantly modulate potency and selectivity for various receptor subtypes. nih.gov

By combining the validated azepane scaffold with the biologically active 2,5-dimethoxyphenyl group, the this compound structure serves as a valuable starting point for developing new chemical entities. The scaffold allows for systematic modification at the azepane nitrogen and potentially on the aromatic ring to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Representative Bioactive Compounds and Drug Candidates Featuring the Azepane Scaffold

| Compound Class | Example | Therapeutic Area/Application | Source(s) |

| Monoamine Transporter Inhibitors | N-Benzylated Bicyclic Azepanes | Neuropsychiatric Disorders | nih.govacs.org |

| Antidepressant-like Agents | 4-Phenoxyazepane | Mood Disorders | vulcanchem.com |

| Natural Product Derivatives | Balanol | Protein Kinase Inhibition | mdpi.com |

| General Bioactive Agents | Various Azepane Derivatives | Anti-cancer, Antimicrobial, Anti-Alzheimer's | nih.gov |

Design of Multifunctional Probes and Tools for Studying Biological Processes

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. Multifunctional probes are designed with several key components: a binding group that targets a specific biomolecule, a reporter tag for detection (e.g., a fluorophore or biotin), and a linker connecting these elements. mq.edu.au The this compound scaffold is an excellent foundation for constructing such probes.

The design process leverages the scaffold's inherent properties and sites for chemical modification:

Binding Group : The 2-(2,5-dimethoxyphenyl) moiety itself can serve as the initial binding element, targeting entities like serotonin receptors or monoamine transporters based on its structural similarity to known ligands. vulcanchem.comnih.gov Further modification of this group can fine-tune selectivity and affinity.

Point of Attachment : The secondary amine of the azepane ring is the most straightforward position for attaching linkers. Standard acylation or alkylation reactions can be used to connect the scaffold to other functional parts of the probe without significantly altering the core structure responsible for target binding.

Reporter Tags and Linkers : A variety of reporter tags can be incorporated. For instance, a fluorescent dye like a boron-dipyrromethene (BODIPY) could be attached via a flexible linker to the azepane nitrogen, creating a probe for fluorescence microscopy or flow cytometry to visualize target localization. rsc.org Alternatively, attaching a biotin (B1667282) tag would facilitate affinity purification and pull-down assays to identify the protein targets of the scaffold. vulcanchem.com The linker's length and composition can be varied to optimize the probe's function, ensuring the reporter tag does not sterically hinder the binding of the scaffold to its target.

For example, a multifunctional probe could be designed to study a specific G-protein coupled receptor. The this compound core would provide the binding affinity, while a linker attached to the nitrogen could terminate in a photo-crosslinking group and a biotin tag. This would allow for covalent capture of the receptor upon photoactivation, followed by enrichment and identification via mass spectrometry.

Table 2: Hypothetical Design of a Multifunctional Probe Based on the this compound Scaffold

| Component | Example Moiety | Function within the Probe | Source(s) |

| Scaffold | This compound | Provides the core structure and initial target binding affinity. | vulcanchem.comnih.gov |

| Linker | Polyethylene Glycol (PEG) Chain | Connects the scaffold to other functional groups; improves solubility. | glenresearch.com |

| Reporter Tag | Biotin | Enables affinity-based purification and enrichment of bound targets. | vulcanchem.com |

| Reactive Group | Phenylazide | A photo-activatable crosslinker to form a covalent bond with the target protein upon UV light exposure. | mq.edu.au |

Strategies for Combinatorial Library Synthesis based on the Azepane Framework

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of structurally diverse compounds for high-throughput screening. libretexts.org The this compound framework is highly amenable to combinatorial synthesis due to its robust nature and the presence of a readily functionalizable secondary amine.

Two primary approaches to combinatorial synthesis could be applied:

Parallel Synthesis : In this method, the core scaffold is distributed into an array of separate reaction vessels (e.g., a 96-well plate). libretexts.org A different building block (e.g., an acyl chloride or alkyl halide) is then added to each well, allowing for the simultaneous synthesis of a unique derivative in each vessel. This approach is straightforward and yields discrete compounds that can be easily screened. libretexts.orgresearchgate.net For the azepane scaffold, a library could be generated by reacting this compound with a diverse set of carboxylic acids (using amide coupling reagents) or aldehydes (via reductive amination) to create a library of N-substituted derivatives.

Split-Pool Synthesis : This technique allows for the creation of much larger libraries. libretexts.org The synthesis is typically performed on a solid support, such as polymer beads. The beads are first coupled with the scaffold, then split into multiple portions. Each portion is reacted with a different building block. Afterward, all the portions are pooled back together, mixed, and then split again for the next reaction cycle. libretexts.org While the final products are generated as mixtures on each bead, this method can produce thousands to millions of compounds in just a few steps.

A viable strategy for building a library from the this compound scaffold would involve N-acylation as the key diversification step. The secondary amine of the azepane provides a reactive nucleophile for coupling with a wide range of commercially available carboxylic acids, sulfonyl chlorides, and isocyanates, introducing significant chemical diversity around the core.

Table 3: Example of a Parallel Synthesis Design for a Combinatorial Library

| Reaction Type | Core Scaffold | Building Block (R-X) | Resulting Library Derivative |

| N-Acylation | This compound | Acetyl Chloride | N-acetyl-2-(2,5-dimethoxyphenyl)azepane |

| N-Acylation | This compound | Benzoyl Chloride | N-benzoyl-2-(2,5-dimethoxyphenyl)azepane |

| N-Sulfonylation | This compound | Dansyl Chloride | N-dansyl-2-(2,5-dimethoxyphenyl)azepane |

| N-Alkylation | This compound | Benzyl Bromide | N-benzyl-2-(2,5-dimethoxyphenyl)azepane |

| Urea Formation | This compound | Phenyl Isocyanate | N-(phenylcarbamoyl)-2-(2,5-dimethoxyphenyl)azepane |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.